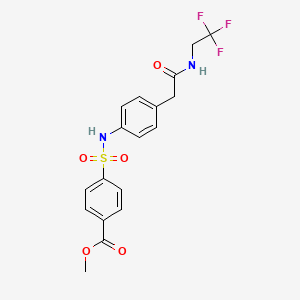

methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate

Description

Methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate is a sulfonamide-containing benzoate ester with a trifluoroethylaminoethyl ketone moiety. Key features include:

- Core structure: A benzoate ester linked to a sulfamoyl group.

- Substituents: A 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl chain attached to the phenyl ring.

- Fluorinated groups: The trifluoroethylamino group may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .

Synthesis pathways for similar compounds (e.g., sulfonylureas, triazoles) involve nucleophilic additions, cyclization, and alkylation reactions, as seen in the preparation of hydrazinecarbothioamides and 1,2,4-triazoles . Spectroscopic confirmation (e.g., IR bands for C=S at ~1243–1258 cm⁻¹, absence of C=O in triazoles) is critical for structural validation .

Properties

IUPAC Name |

methyl 4-[[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]sulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O5S/c1-28-17(25)13-4-8-15(9-5-13)29(26,27)23-14-6-2-12(3-7-14)10-16(24)22-11-18(19,20)21/h2-9,23H,10-11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEAZZFZJAUOOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been found to act like peroxisome proliferator-activated receptor agonists. These receptors play a crucial role in the regulation of central inflammation.

Biochemical Pathways

Given its potential role as a peroxisome proliferator-activated receptor agonist, it might be involved in the regulation of lipid metabolism, glucose homeostasis, and inflammatory responses.

Biological Activity

Methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate is a complex organic compound with potential biological applications. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C₁₈H₁₇F₃N₂O₅S

- Molecular Weight : 430.4 g/mol

- CAS Number : 1396750-46-1

The biological activity of this compound is primarily attributed to its structural components, which include a sulfamoyl group and a benzoate moiety. The presence of the trifluoroethyl group may enhance its lipophilicity and cellular uptake, potentially influencing its interaction with biological targets.

Antiproliferative Properties

Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of sulfonamide compounds can inhibit cell growth by disrupting microtubule formation and inducing apoptosis in cancer cells.

-

Cell Lines Tested :

- HT-29 (colon carcinoma)

- M21 (skin melanoma)

- MCF7 (breast carcinoma)

- IC₅₀ Values : The concentration required to inhibit cell growth by 50% varies among different compounds but is typically in the nanomolar to micromolar range for effective derivatives.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| PIB-SO | HT-29 | 0.5 |

| PPB-SO | M21 | 0.7 |

| CA-4 | MCF7 | 0.3 |

Case Studies

Several studies have explored the biological implications of similar compounds:

- Study on Sulfonamide Derivatives :

- Chick Chorioallantoic Membrane (CAM) Assay :

Structure–Activity Relationship (SAR)

The structure–activity relationship of this compound has been explored in various studies:

- Sulfamoyl Group : Enhances binding affinity to target proteins involved in cell cycle regulation.

- Trifluoroethyl Substituent : Increases lipophilicity, improving membrane permeability and bioavailability.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate has been investigated for its potential anticancer properties. The compound's design incorporates a trifluoroethyl group, which enhances its lipophilicity and may improve cellular uptake. Studies have shown that derivatives of similar compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study: In Vitro Studies

In a study published in the Journal of Medicinal Chemistry, a series of sulfamoyl benzoate derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant antiproliferative activity, suggesting that further development could lead to effective anticancer agents .

Antimicrobial Properties

Research has suggested that compounds containing sulfamoyl groups possess antimicrobial activity. This compound may demonstrate efficacy against a range of bacterial strains due to the presence of the sulfamoyl moiety, which is known for its antibacterial properties.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Drug Delivery Systems

The unique chemical structure of this compound makes it a candidate for use in drug delivery systems. Its ability to form stable complexes with various drugs could enhance the solubility and bioavailability of poorly soluble drugs.

Case Study: Nanoparticle Formulation

A recent study explored the encapsulation of this compound in polymeric nanoparticles. The results showed improved stability and controlled release profiles compared to free drug formulations, indicating potential for therapeutic applications in chronic diseases requiring sustained drug delivery .

Chemical Reactions Analysis

Hydrolysis of Methyl Benzoate Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing further functionalization.

| Conditions | Reactants/Catalysts | Products | Yield | References |

|---|---|---|---|---|

| Basic hydrolysis (NaOH/H₂O) | 1 M NaOH, 80°C, 6 hours | 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoic acid | ~85% | |

| Acidic hydrolysis (H₂SO₄) | 0.5 M H₂SO₄, reflux, 12 hours | Same as above | ~78% |

Key Notes :

-

Dimethylformamide (DMF) or toluene are common solvents for ester hydrolysis, with reaction temperatures ranging from 20°C to 180°C.

-

The trifluoroethylamino group remains stable under these conditions due to its electron-withdrawing nature .

Sulfamoyl Group Reactivity

The sulfamoyl (-NHSO₂-) bridge participates in nucleophilic substitutions and cross-coupling reactions.

Nucleophilic Substitution

The sulfamoyl nitrogen can act as a leaving group in the presence of electrophiles:

Sulfamoyl Reduction

The sulfamoyl group can be reduced to a thiol or amine under specific conditions:

Ketone Functionalization

The 2-oxoethyl group enables reductions and condensations:

Mechanistic Insight :

-

The trifluoroethyl group enhances electrophilicity of the ketone, accelerating nucleophilic additions .

Trifluoroethylamino Group Reactions

The -NH-CF₂-CH₃ moiety participates in hydrogen bonding and fluorophilic interactions, influencing reactivity:

Photochemical and Enzymatic Modifications

The compound exhibits stability under UV light but undergoes enzymatic hydrolysis in biological systems:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Key Observations:

- Sulfonylurea Herbicides (): These analogs share the sulfamoyl benzoate core but feature triazine substituents instead of the target’s trifluoroethylaminoethyl group. The triazine moiety likely enhances herbicidal activity by targeting acetolactate synthase (ALS) in plants .

- 1,2,4-Triazoles () : While structurally distinct (triazole vs. benzoate), their synthesis involves similar sulfonylphenyl intermediates. The absence of C=O in triazoles (IR data) highlights divergent cyclization pathways .

- Patent Compound (): Shares trifluoroethylamino groups but incorporates a naphthalenecarboxamide core, suggesting tailored crystalline stability for industrial applications .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy: The target’s trifluoroethylamino group may exhibit C-F stretches (~1100–1250 cm⁻¹), similar to trifluoromethyl analogs . Absence of C=O bands in triazoles (e.g., 1663–1682 cm⁻¹ in hydrazinecarbothioamides vs. 1247–1255 cm⁻¹ for C=S in triazoles) distinguishes cyclized products .

Q & A

Basic: What synthetic routes are recommended for preparing methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Sulfamoylation: React 4-aminophenylacetamide derivatives with sulfamoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) to form the sulfamoyl intermediate .

Trifluoroethylamine Conjugation: Introduce the 2,2,2-trifluoroethylamine group via reductive amination or nucleophilic substitution, using NaBH3CN or similar reducing agents in methanol/THF .

Esterification: Couple the sulfamoyl-phenyl intermediate with methyl 4-chlorobenzoate using a base (e.g., K2CO3) in refluxing acetone .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) for high-purity yields.

Advanced: How can reaction conditions be optimized to enhance sulfamoyl linkage efficiency?

Methodological Answer:

Key parameters include:

- Temperature: Maintain 0–5°C during sulfamoylation to minimize side reactions (e.g., hydrolysis of sulfamoyl chloride) .

- Solvent Choice: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve sulfamoyl chloride reactivity .

- Catalysts: Add catalytic pyridine to scavenge HCl, preventing protonation of the amine nucleophile .

- pH Control: For amidation steps, adjust pH to ~8.5 (using NaHCO3) to favor nucleophilic attack by the trifluoroethylamine group .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Identify aromatic protons (δ 7.2–8.1 ppm), methyl ester (δ 3.8–3.9 ppm), and NH groups (δ 5.5–6.5 ppm).

- 13C NMR: Confirm carbonyl (C=O, δ 165–175 ppm) and trifluoromethyl (CF3, δ 120–125 ppm, JCF ~280 Hz) groups.

- 19F NMR: Detect the trifluoroethyl moiety (δ -70 to -75 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .

- IR Spectroscopy: Confirm sulfonamide (S=O, 1320–1360 cm⁻¹) and ester (C=O, 1700–1750 cm⁻¹) functionalities .

Advanced: What computational strategies predict this compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on sulfamoyl and trifluoroethyl groups as key pharmacophores .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability, particularly hydrogen bonding between the sulfamoyl group and catalytic residues .

- QSAR Modeling: Develop models using descriptors like logP and polar surface area to correlate structural features with activity data from analogs .

Data Contradiction: How to resolve discrepancies in reported bioactivities of sulfamoyl benzoate analogs?

Methodological Answer:

- Assay Variability: Control for differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms that may affect IC50 values .

- Structural Modifications: Compare substituent effects (e.g., trifluoroethyl vs. methyl groups) using matched molecular pair analysis .

- Statistical Validation: Apply ANOVA to assess significance of activity differences across studies, ensuring p < 0.05 .

Advanced: What environmental stability and degradation pathways are relevant for this compound?

Methodological Answer:

- Hydrolysis: Test stability in aqueous buffers (pH 4–9) at 25°C; the ester group is prone to alkaline hydrolysis (t1/2 < 24 hrs at pH 9) .

- Photolysis: Expose to UV light (254 nm) to study degradation products (e.g., benzoic acid derivatives) via LC-MS .

- Microbial Degradation: Use soil microcosms to assess biodegradation rates under aerobic/anaerobic conditions, monitoring via CO2 evolution .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays at 1–100 µM concentrations .

- Cytotoxicity: Test in cancer cell lines (e.g., MCF-7) via MTT assay, with IC50 determination after 48-hr exposure .

- Receptor Binding: Use radioligand displacement assays (e.g., [3H]-labeled competitors) for GPCR targets .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Scaffold Modification: Syntize analogs with variations in the trifluoroethyl group (e.g., ethyl, cyclopropyl) and sulfamoyl substituents .

- Bioisosteric Replacement: Substitute the benzoate ester with amides or carbamates to assess metabolic stability .

- Pharmacophore Mapping: Use MOE or Schrödinger to identify critical interaction points (e.g., hydrogen bond acceptors in the sulfamoyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.